liposyn II - 112353-79-4

liposyn II

Catalog Number: EVT-1509296
CAS Number: 112353-79-4
Molecular Formula: C22H25N3O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Liposyn II is classified as a parenteral lipid emulsion. It is produced by pharmaceutical companies specializing in intravenous nutritional products. The primary components—safflower oil and soybean oil—are sources of triglycerides, which are essential for providing energy and supporting various physiological functions in patients receiving total parenteral nutrition .

Synthesis Analysis

Methods and Technical Details

The synthesis of Liposyn II involves the emulsification of oils to create a stable fat emulsion suitable for intravenous administration. The process typically includes:

  1. Mixing: Safflower oil and soybean oil are mixed in specified proportions (5% each for the 10% emulsion and 10% each for the 20% emulsion).
  2. Emulsification: Egg phosphatides are added as emulsifiers to stabilize the emulsion, which prevents the separation of oil and water phases.
  3. Adjustment: Glycerin is included to enhance the caloric content, while sodium hydroxide may be used to adjust pH.
  4. Sterilization: The final product undergoes sterilization to ensure it is nonpyrogenic and safe for intravenous use .
Molecular Structure Analysis

Structure and Data

The molecular structure of Liposyn II primarily consists of triglycerides derived from safflower oil and soybean oil, with a significant proportion of linoleic acid contributing to its nutritional value. The average size of emulsified fat particles in Liposyn II is approximately 0.4 microns, resembling naturally occurring chylomicrons . This size facilitates efficient absorption when administered intravenously.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the formulation of Liposyn II include:

  • Emulsification: The process where triglycerides are dispersed in an aqueous phase, stabilized by phospholipids.
  • Hydrolysis: During metabolism, triglycerides can undergo hydrolysis to release free fatty acids and glycerol, which are then utilized by the body for energy or stored in adipose tissue.

These reactions are crucial for ensuring that Liposyn II provides bioavailable nutrients upon administration .

Mechanism of Action

Process and Data

Liposyn II functions by providing a source of calories through its fat content. Once infused into the bloodstream, it mimics natural lipid metabolism:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: A white or pale yellow opaque liquid.
  • pH: Ranges from 6.0 to 9.0 depending on the formulation.
  • Osmolarity: 276 mOsmol/liter (10%) and 258 mOsmol/liter (20%).

Chemical Properties

  • Composition: Contains triglycerides from safflower oil (high in linoleic acid) and soybean oil.
  • Stability: Requires careful handling to maintain stability; should be inspected visually before administration .
Applications

Scientific Uses

Liposyn II is primarily used in clinical settings for:

  • Total Parenteral Nutrition (TPN): Administered to patients who cannot consume food orally due to medical conditions.
  • Nutritional Support: Provides essential fatty acids necessary for various metabolic processes.
  • Caloric Supplementation: Offers an efficient source of calories in patients requiring energy supplementation without oral intake.

In addition, research continues into optimizing lipid emulsions like Liposyn II to improve patient outcomes during parenteral nutrition therapy .

Introduction to Liposyn II in Parenteral Nutrition

Historical Evolution of Intravenous Lipid Emulsions

The development of safe intravenous lipid emulsions began in earnest in the 1960s following the withdrawal of early cottonseed oil-based formulations due to adverse reactions. Intralipid (100% soybean oil), introduced in Europe in 1962 and approved in the U.S. in 1975, established the safety profile for ILEs [5] [6]. Liposyn II entered clinical practice as a strategic alternative, combining safflower oil (high in ω-6 linoleic acid) and soybean oil to optimize essential fatty acid delivery while mitigating limitations of single-oil emulsions [5] [8].

Table 1: Composition and Fatty Acid Profile of Liposyn II

ParameterLiposyn II 10%Liposyn II 20%
Total Lipids10% w/v20% w/v
Safflower Oil5%10%
Soybean Oil5%10%
Egg Phosphatides≤1.2%1.2%
Glycerin2.5%2.5%
Linoleic Acid (ω-6)~65.8% of total fatty acids~65.8% of total fatty acids
Oleic Acid (ω-9)~17.7%~17.7%
Palmitic Acid~8.8%~8.8%
pH Range6.0–9.06.0–9.0
Osmolarity (mOsmol/L)276258

Source: [2] [8]

This formulation provided a distinct fatty acid profile compared to pure soybean oil emulsions, delivering higher linoleic acid concentration (65.8% vs. 52–54% in Intralipid) to meet essential fatty acid requirements more efficiently [5] [8]. The emulsion's physicochemical properties, including a mean particle diameter of 0.4 microns (mimicking endogenous chylomicrons) and near-physiological osmolarity, enabled safe peripheral venous administration [8].

Role of Liposyn II in Modern Clinical Nutrition

Liposyn II serves two primary physiological functions: caloric provision and essential fatty acid (EFA) deficiency prevention. Providing 1.1 kcal/mL (10%) and 2.0 kcal/mL (20%), it delivers up to 60% of daily caloric requirements in adults and pediatric patients [8]. Critically, its high linoleic acid content (0.6 kcal/mL in 10%, 1.2 kcal/mL in 20%) directly addresses EFA deficiency prevention, requiring only 4% of total calories as linoleate for biochemical efficacy [2] [8].

Metabolic studies in adults receiving 20–50% of calories via Liposyn II over 14 days demonstrated predictable lipid handling:

  • Plasma phospholipids, triglycerides, and VLDL cholesterol remained within normal ranges
  • Moderate increases in total cholesterol (+0.30 g/dL, p<0.03) and LDL cholesterol occurred, attributed to tissue cholesterol mobilization rather than pathological elevation
  • HDL/LDL cholesterol ratios remained stable (0.24–0.28) without atherogenic shifts [9]

In neonatal nutrition, Liposyn II's role became more nuanced. While effectively preventing EFA deficiency, emerging research implicated high ω-6 fatty acid content in parenteral nutrition-associated liver disease (PNALD). Phytosterols in plant-based oils (including Liposyn II) were identified as potential hepatotoxic agents when administered long-term [1] [3].

Table 2: Clinical Metabolic Parameters During Liposyn II Administration

ParameterBaselineDay 14ChangeClinical Significance
Total Cholesterol (mg/dL)150 ± 32180 ± 38+30 ± 13*Tissue mobilization
LDL Cholesterol (mg/dL)105 ± 28135 ± 35+30 ± 11*Tissue mobilization
HDL Cholesterol (mg/dL)28 ± 632 ± 7+4 ± 2Non-significant change
Triglycerides (mg/dL)110 ± 25118 ± 30+8 ± 5Within normal limits
Total Protein (g/dL)6.0 ± 0.56.3 ± 0.6+0.3 ± 0.1*Improved synthesis?
Body Weight (kg)62.5 ± 8.763.7 ± 9.2+1.2 ± 0.5*Nutritional support

Data from adult patients receiving 14-day PN with Liposyn II [9]; *statistically significant (p<0.05)

Comparative Analysis of Liposyn II and Other Lipid Emulsions

The landscape of intravenous lipid emulsions evolved substantially with concerns about ω-6 PUFA-induced proinflammatory effects and hepatotoxicity. Liposyn II's position within this spectrum is defined by its balanced safflower-soybean composition relative to alternatives:

  • Versus First-Generation Soybean Emulsions (Intralipid):
  • Linoleic Acid Content: Liposyn II (65.8%) > Intralipid (54%) [5] [8]
  • Phytosterol Load: Comparable soybean-derived phytosterols (~40mg/dL) implicated in cholestasis [1]
  • Clinical Outcomes: Equivalent nitrogen balance and caloric efficacy in critically ill adults [10]
  • Versus MCT/LCT Blends (e.g., Lipofundin):
  • Liposyn II lacks medium-chain triglycerides, avoiding risks of ketosis and neurological toxicity [5]
  • Hepatic tolerance superior to pure soybean oil but inferior to MCT-containing emulsions in long-term use [6]
  • Versus Fish Oil Emulsions (e.g., Omegaven, SMOFlipid):
  • Hepatic Impact: Murine models showed Liposyn II induced 21.9% hepatic steatosis vs. 0% with Omegaven [3] [4]
  • Inflammatory Modulation: Liposyn II provides minimal ω-3 PUFAs (<4.2% α-linolenic acid) vs. 15–30% in SMOFlipid/Omegaven, limiting anti-inflammatory eicosanoid production [3] [5]
  • Essential Fatty Acid Correction: Liposyn II effectively prevents EFAD, whereas olive oil-dominant emulsions may not [3]

Table 3: Lipid Emulsion Composition and Hepatic Impact Comparison

EmulsionOil CompositionLinoleic Acid (ω-6)Hepatic Fat Content* (%)EFAD Prevention
Liposyn II50% Safflower, 50% Soybean65.8%21.9%Effective
Intralipid100% Soybean54%17.4%Effective
ClinOleic80% Olive, 20% Soybean18.9%22.5%Inconsistent
SMOFlipid30% MCT, 30% Soybean, 25% Olive, 15% Fish18.3%12.6%Effective
Omegaven100% Fish Oil4.1%0%Effective

Hepatic steatosis after 19 days in murine model [3] [4]

Liposyn II maintained clinical relevance in specific scenarios despite newer alternatives:

  • Cost-Effectiveness: Lower acquisition cost vs. fish-oil emulsions
  • EFA Delivery Efficiency: Superior linoleic acid density for rapid EFAD reversal
  • Stability: Physical compatibility comparable with Intralipid in TPN admixtures [8] [10]

Nevertheless, its high ω-6/ω-3 ratio (15.7:1) remained a limitation in neonatal and long-term PN, where ω-3-enriched emulsions demonstrated superior hepatoprotection [1] [3].

Properties

CAS Number

112353-79-4

Product Name

liposyn II

Molecular Formula

C22H25N3O4

Synonyms

liposyn II

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.